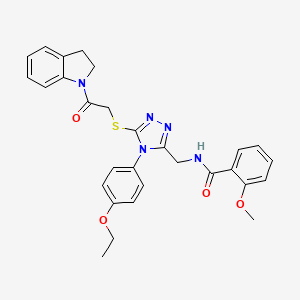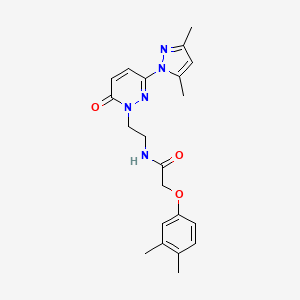
2-(3-Butoxyphenyl)quinoline-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-Butoxyphenyl)quinoline-4-carbohydrazide is a biochemical compound with the molecular formula C20H21N3O2 and a molecular weight of 335.40 . It is intended for research use only .
Molecular Structure Analysis
The molecular structure of 2-(3-Butoxyphenyl)quinoline-4-carbohydrazide consists of a quinoline core with a carbohydrazide group at the 4-position and a butoxyphenyl group at the 2-position .Scientific Research Applications
Synthesis of Quinoline Derivatives for Antimicrobial Activity
Quinoline-2-carbohydrazide derivatives have been synthesized and tested for their antimicrobial activities. For example, quinoline thiosemicarbazides were synthesized and evaluated for antimicrobial activity, indicating potential as therapeutic agents against microbial infections (Keshk et al., 2008). Similarly, quinoline derivatives containing an azole nucleus were prepared from quinaldic acid, converted to various derivatives, and exhibited good to moderate activity against a variety of microorganisms (Özyanik et al., 2012).
Development of Antimicrobial Agents
Another study involved microwave-assisted synthesis of N’-(Alkanylidene)-2-propylquinoline-4-carbohydrazide derivatives, which were screened for antimicrobial properties. This approach highlighted the efficiency of microwave irradiation in synthesizing quinoline derivatives with enhanced antimicrobial properties (Bello et al., 2017).
Exploration of Biological Evaluation
Quinoline derivatives bearing 4-amino-1,2,4-triazole-3-thiol rings have been synthesized and biologically evaluated, showing a wide spectrum of biodynamic activities. Such compounds have been suggested as potent therapeutic agents based on their in vitro antimicrobial assay results (Vaghasiya et al., 2014).
Antitubercular Activity
Additionally, novel Schiff bases of 2-(1-benzofuran-2-yl)quinoline-4-carboxylic acid derivatives were synthesized and demonstrated significant antibacterial and antitubercular activity, suggesting potential use in combating tuberculosis (Bodke et al., 2017).
Anticancer and Antifungal Agents
Further research into 8-hydroxyquinolone substituted 1,3,4-oxadiazole compounds revealed potential antibacterial and anticancer properties. The study involved synthesizing novel derivatives and testing them for their activities against cancer cell lines and bacteria, highlighting the diverse therapeutic applications of quinoline derivatives (Adimule et al., 2014).
properties
IUPAC Name |
2-(3-butoxyphenyl)quinoline-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-2-3-11-25-15-8-6-7-14(12-15)19-13-17(20(24)23-21)16-9-4-5-10-18(16)22-19/h4-10,12-13H,2-3,11,21H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDJARPOSGISVPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2523846.png)
![4-[benzyl(methyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B2523847.png)
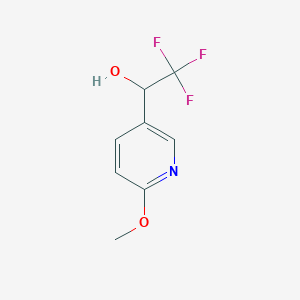
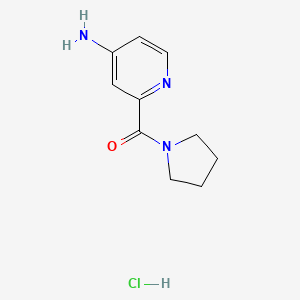
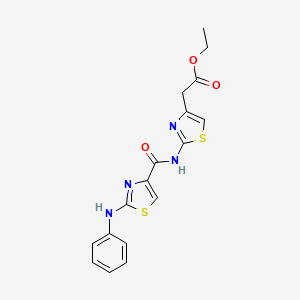
![5-methyl-4-nitro-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole](/img/structure/B2523857.png)
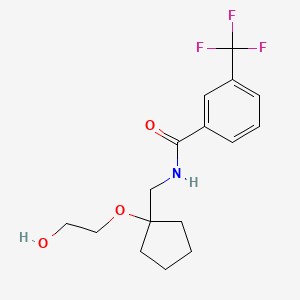
![1-Methyl-1H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B2523859.png)
![N-(2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}ethyl)benzamide](/img/structure/B2523861.png)
![[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2523862.png)
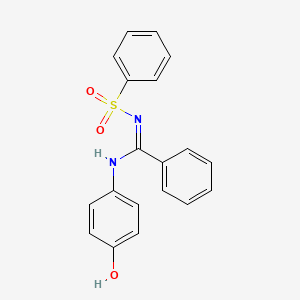
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-N'-(5-chloro-2-cyanophenyl)ethanediamide](/img/structure/B2523866.png)
